

# Application Notes and Protocols: Antifungal Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives

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## Compound of Interest

Compound Name: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B186606

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

5,6,7,8-Tetrahydroquinazoline derivatives have emerged as a promising class of compounds with significant antifungal activity against a range of pathogenic fungi, including those affecting plants and humans.[1][2] These synthetic heterocyclic molecules have demonstrated potent inhibitory effects, in some cases surpassing the efficacy of commercially available fungicides. [1][3] This document provides a detailed overview of their antifungal properties, experimental protocols for their evaluation, and insights into their mechanism of action.

## Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of various 5,6,7,8-tetrahydroquinazoline derivatives has been quantified using metrics such as the half-maximal effective concentration ( $EC_{50}$ ), the half-maximal inhibitory concentration ( $IC_{50}$ ), and the minimum inhibitory concentration (MIC). The following tables summarize the reported quantitative data for key derivatives against various fungal species.

Table 1: Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi[1][3][4]

Compound	Fungal Species	EC <sub>50</sub> (µg/mL)	IC <sub>50</sub> (µg/mL)	Positive Control	Positive Control Value (µg/mL)
4r	Rhizoctonia solani	0.33	0.34	Fluquinconazole	0.78 (EC <sub>50</sub> ), 0.62 (IC <sub>50</sub> )
4c	Not Specified	-	0.766	Fluquinconazole	0.621
4i	Not Specified	-	0.734	Fluquinconazole	0.621
2e	Not Specified	-	1.547	Fluquinconazole	0.621
2l	Not Specified	-	1.030	Fluquinconazole	0.621
4e	Not Specified	-	2.871	Fluquinconazole	0.621
4j	Not Specified	-	1.646	Fluquinconazole	0.621

Table 2: Antifungal Activity of 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) Derivatives[5]

Compound	Fungal Species	MIC (mg/mL)	Inhibition Zone (mm)	Positive Control	Positive Control Value
THTQ	Aspergillus niger	15	28.57	Fluconazole	28.57 mm (Inhibition Zone)
THTQ	Candida albicans	7.5	-	Fluconazole	-
THTQ	Aspergillus flavus	15	-	Fluconazole	-
THTQ	Fusarium oxysporum	-	22-42.85	Fluconazole	-

Table 3: Antifungal Activity of Quinazolinone Derivatives against Phytopathogenic Fungi[6]

Compound	Sclerotinia sclerotiorum (IC <sub>50</sub> µg/mL)	Pellicularia sasakii (IC <sub>50</sub> µg/mL)	Fusarium graminearum (IC <sub>50</sub> µg/mL)	Fusarium oxysporum (IC <sub>50</sub> µg/mL)
6c	2.46	2.94	6.03	11.9

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5,6,7,8-tetrahydroquinazoline derivatives.

### Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Rate Method)[7]

This protocol is used to determine the inhibitory effect of compounds on the growth of mycelial fungi.

Materials:

- Synthesized 5,6,7,8-tetrahydroquinazoline derivatives
- Dimethyl sulfoxide (DMSO)
- Tween 80
- Potato Dextrose Agar (PDA)
- Fungal strains (e.g., *Rhizoctonia solani*, *Fusarium oxysporum*)
- Positive control (e.g., Tricyclazole, Azoxystrobin)[7]
- Sterile petri dishes
- Sterile mycelial plugs (5 mm diameter)
- Incubator

#### Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of the test compounds at a concentration of  $1.0 \times 10^4$  mg/L in a mixture of DMSO and Tween 80 (ensure the final concentration of the solvent is less than 0.5%).
- **Plate Preparation:** Dilute the stock solution in molten PDA to achieve the desired final concentrations (e.g., 150 mg/L and 300 mg/L).[7] Pour the mixture into sterile petri dishes. Prepare a control plate containing the same concentration of DMSO and Tween 80 without the test compound.
- **Inoculation:** Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, at the center of each PDA plate.
- **Incubation:** Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) for a defined period or until the mycelial growth in the control plate reaches the edge.
- **Data Analysis:** Measure the diameter of the fungal colony. Calculate the inhibition rate (%) of mycelial growth using the following formula:

- Inhibition Rate (%) =  $\frac{[(\text{Diameter of control colony} - \text{Diameter of treated colony}) / \text{Diameter of control colony}] \times 100$

## Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[8][9]

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

- Synthesized 5,6,7,8-tetrahydroquinazoline derivatives
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Appropriate broth medium (e.g., Sabouraud Dextrose Broth)
- Positive control (e.g., Ketoconazole, Fluconazole)[8][9]
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Compound Preparation: Prepare a series of twofold dilutions of the test compounds in the broth medium within the wells of a 96-well plate to achieve a range of final concentrations (e.g., 512-32 µg/mL).[8]
- Inoculum Preparation: Prepare a standardized fungal inoculum suspension with a final concentration of approximately  $1.5 \times 10^5$  colony-forming units (CFU)/mL.[8]
- Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
- Incubation: Cover the plates and incubate at 25°C for 48 hours for fungi.[8]

- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength.

## Protocol 3: Mechanism of Action - Ergosterol Biosynthesis Inhibition[1][3]

Studies have indicated that some 5,6,7,8-tetrahydroquinazoline derivatives function by inhibiting sterol 14 $\alpha$ -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][3]

**Principle:** This assay indirectly measures the inhibition of CYP51 by quantifying the accumulation of its substrate (lanosterol) and the depletion of the final product (ergosterol) in fungal cells treated with the test compound.

**Procedure Outline:**

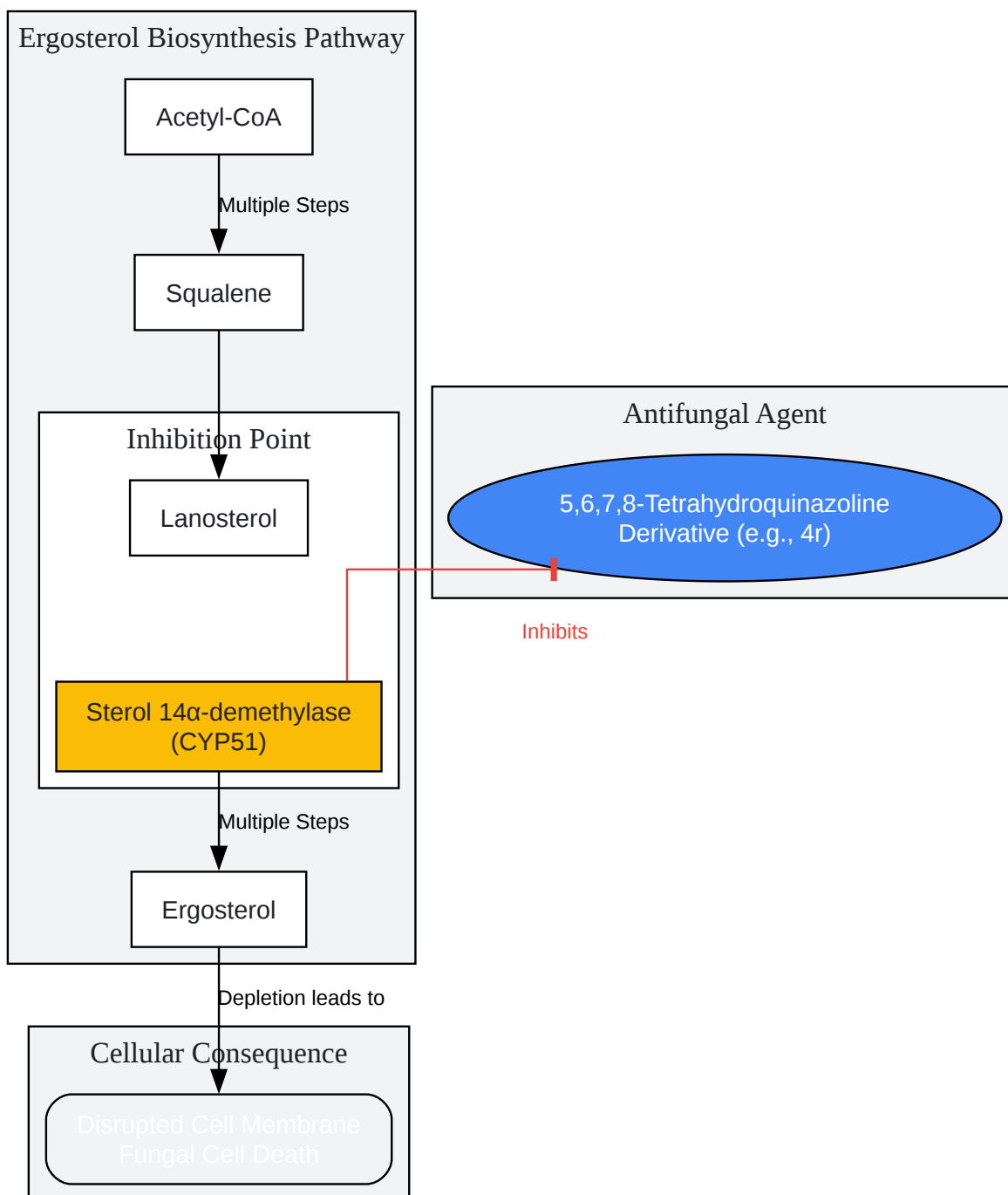
- **Fungal Culture and Treatment:** Grow the target fungal species in a suitable liquid medium to the mid-logarithmic phase. Add the test compound at various concentrations and continue incubation.
- **Sterol Extraction:** Harvest the fungal cells, and extract the total sterols using a saponification and solvent extraction method (e.g., using n-heptane).
- **Sterol Analysis:** Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).
- **Data Interpretation:** Compare the sterol profiles of treated and untreated cells. A significant increase in the lanosterol peak and a corresponding decrease in the ergosterol peak indicate inhibition of CYP51.

## Visualizations

### Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism for some 5,6,7,8-tetrahydroquinazoline derivatives involves the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis

pathway.[1][3] Specifically, these compounds target the enzyme sterol 14 $\alpha$ -demethylase (CYP51).



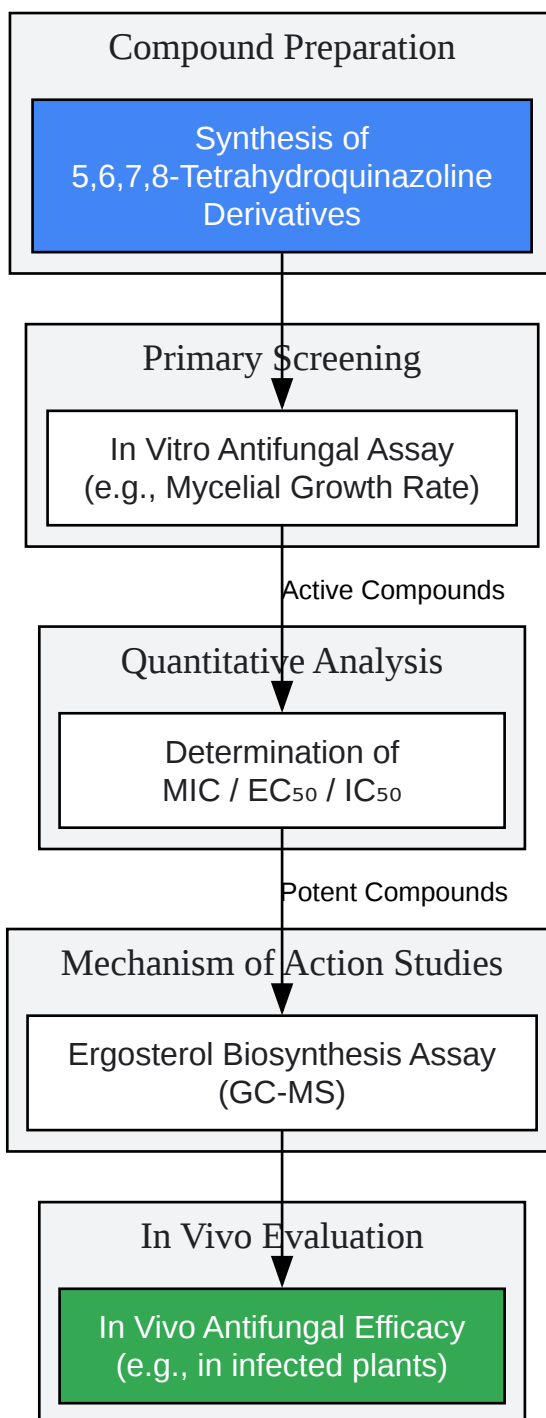
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Caption: Proposed mechanism of action for antifungal 5,6,7,8-tetrahydroquinazoline derivatives.

## Experimental Workflow: Antifungal Screening

The general workflow for screening and evaluating the antifungal potential of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives is outlined below.





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Caption: General experimental workflow for antifungal evaluation of derivatives.

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